N-(2-bromobenzyl)methanesulfonamide
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Overview
Description
N-(2-bromobenzyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromobenzyl group attached to a methanesulfonamide moiety
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-bromobenzyl)noscapine, has been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Sulfonamides, a group of compounds to which n-(2-bromobenzyl)methanesulfonamide belongs, are known to be relatively unreactive . They can undergo a variety of acid-base reactions, and the N-H bond can be deprotonated .
Biochemical Pathways
The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the hinsberg reaction, a method for detecting primary and secondary amines .
Result of Action
The structurally similar compound n-(3-bromobenzyl)noscapine has been found to inhibit cancer cell viability and disrupt normal microtubule architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)methanesulfonamide typically involves the reaction of 2-bromobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
N-(2-bromobenzyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)methanesulfonamide
- N-(2-fluorobenzyl)methanesulfonamide
- N-(2-iodobenzyl)methanesulfonamide
Uniqueness
N-(2-bromobenzyl)methanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAKIRRZLTEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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